D-2-(Aminomethyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid
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Overview
Description
(2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid is a chiral compound with a thiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.
Scientific Research Applications
(2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and aminomethylated compounds. Examples include:
- Thiazolidine-4-carboxylic acid
- 2-Aminomethylthiazolidine
- 5,5-Dimethylthiazolidine
Uniqueness
(2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid is unique due to its specific chiral configuration and the presence of both aminomethyl and dimethyl groups on the thiazolidine ring. This unique structure can impart distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H14N2O2S |
---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
(2R,4S)-2-(aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2)5(6(10)11)9-4(3-8)12-7/h4-5,9H,3,8H2,1-2H3,(H,10,11)/t4-,5+/m1/s1 |
InChI Key |
COKGSRJPLUNYIU-UHNVWZDZSA-N |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)CN)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)CN)C(=O)O)C |
Origin of Product |
United States |
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